
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate is an organic compound with the molecular formula C16H17NO3S2. It contains a thioester and a sulfonamide functional group, making it a compound of interest in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate typically involves the reaction of 4-(benzylsulfamoyl)benzenecarbothioic acid with ethanol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the carboxylic acid and the ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. standard esterification techniques used in organic synthesis can be scaled up for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate involves its interaction with molecular targets through its functional groups. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates. The sulfonamide group can interact with biological molecules, potentially inhibiting enzymes or other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-ethyl benzenecarbothioate: Similar structure but lacks the sulfonamide group.
4-(benzylsulfamoyl)benzenecarbothioic acid: Precursor in the synthesis of O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate.
Benzylsulfamoylbenzoic acid: Similar sulfonamide functionality but different overall structure.
Uniqueness
This compound is unique due to the presence of both thioester and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
56768-75-3 |
|---|---|
Molekularformel |
C16H17NO3S2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
O-ethyl 4-(benzylsulfamoyl)benzenecarbothioate |
InChI |
InChI=1S/C16H17NO3S2/c1-2-20-16(21)14-8-10-15(11-9-14)22(18,19)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3 |
InChI-Schlüssel |
VKRDELLPWJKEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14643365.png)

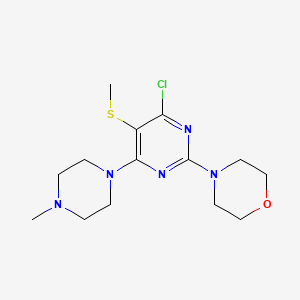
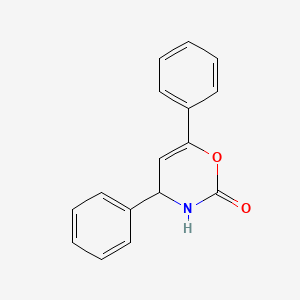
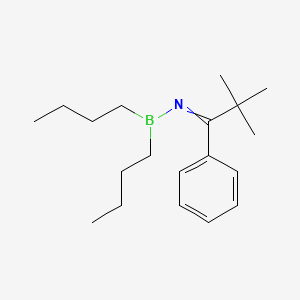
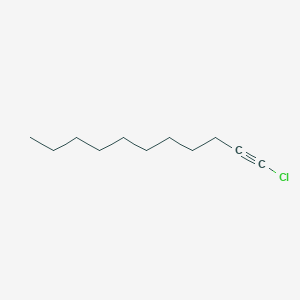
![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)

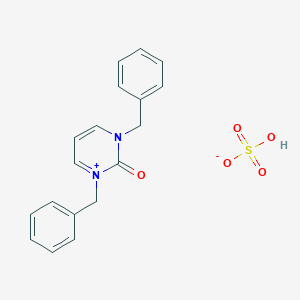
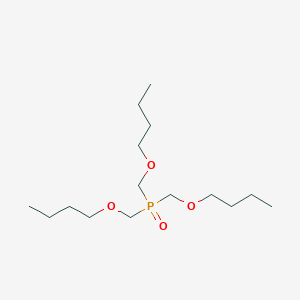

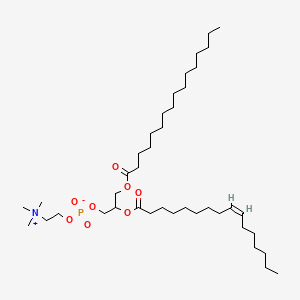
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
